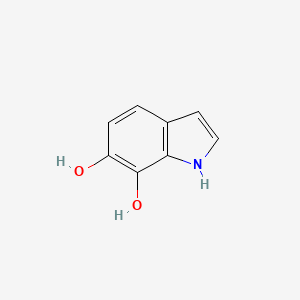
1H-Indole-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-6,7-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are crucial in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-6,7-diol typically involves the functionalization of the indole ring. One common method is the hydroxylation of indole derivatives using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. Another approach involves the use of palladium-catalyzed reactions to introduce hydroxyl groups at specific positions on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
化学反应分析
Types of Reactions: 1H-Indole-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxyindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydroxyindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1H-Indole-6,7-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its role in various biological processes, including enzyme inhibition and signal transduction.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1H-Indole-6,7-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological effects
相似化合物的比较
1H-Indole-5,6-diol: Another hydroxylated indole derivative with similar chemical properties but different biological activities.
1H-Indole-3-carbaldehyde: A compound with a formyl group at the 3rd position, used in various synthetic applications.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development
Uniqueness: 1H-Indole-6,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
生物活性
1H-Indole-6,7-diol is a compound of significant interest in biological research due to its diverse range of biological activities, including potential anticancer, antiviral, and antimicrobial properties. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with this compound.
This compound is a hydroxylated derivative of indole that serves as a versatile building block for synthesizing more complex indole derivatives. Its unique hydroxylation pattern at positions 6 and 7 contributes to its distinct chemical reactivity and biological activity compared to other indoles. The compound interacts with various molecular targets, including enzymes and receptors, modulating their activity and influencing pathways related to oxidative stress, apoptosis, and cell signaling.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it can interfere with the signaling pathways involved in tumor growth and metastasis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.3 | Inhibition of migration |
Antiviral Activity
This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes. This activity has been observed against various viruses, including influenza and HIV.
Antimicrobial Activity
The compound displays notable antimicrobial effects against a range of bacterial strains. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Anticancer Effects
A study published in Cancer Letters evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
Antimicrobial Efficacy
Research conducted by Nandakumar et al. focused on the antimicrobial efficacy of various indole derivatives, including this compound. The study reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents .
属性
CAS 编号 |
412029-31-3 |
|---|---|
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC 名称 |
1H-indole-6,7-diol |
InChI |
InChI=1S/C8H7NO2/c10-6-2-1-5-3-4-9-7(5)8(6)11/h1-4,9-11H |
InChI 键 |
NLCITBUDQXHLLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C=CN2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















